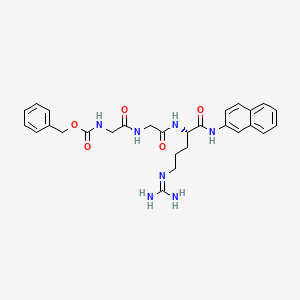

N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

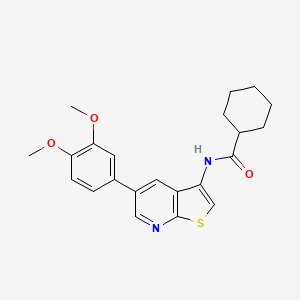

Z-Glicil-Glicil-Arginina- es un sustrato peptídico sintético comúnmente utilizado en ensayos bioquímicos. Está compuesto por tres aminoácidos: glicina, glicina y arginina, con un grupo protector benciloxocarbonilo (Z) unido al N-terminal. Este compuesto se utiliza ampliamente en la investigación que involucra proteasas, particularmente la trombina, debido a su capacidad de ser escindido por estas enzimas, lo que resulta en una señal fluorescente medible.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Z-Glicil-Glicil-Arginina- típicamente involucra la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido, glicina, a una resina sólida. Los aminoácidos subsiguientes, glicina y arginina, se agregan secuencialmente usando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt). El grupo protector benciloxocarbonilo (Z) se introduce en el N-terminal del péptido para evitar reacciones no deseadas durante la síntesis.

Métodos de producción industrial

En un entorno industrial, la producción de Z-Glicil-Glicil-Arginina- sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados a menudo se emplean para optimizar el proceso, asegurando un alto rendimiento y pureza. El producto final se purifica mediante técnicas como la cromatografía líquida de alto rendimiento (HPLC) para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Z-Glicil-Glicil-Arginina- principalmente experimenta reacciones de escisión enzimática. La trombina, una serina proteasa, reconoce y escinde específicamente el residuo de arginina en la secuencia peptídica. Esta escisión libera una señal fluorescente, que puede medirse para cuantificar la actividad de la trombina.

Reactivos y condiciones comunes

Trombina: La enzima principal utilizada para escindir Z-Glicil-Glicil-Arginina-.

Tampónes: El tampón salino fosfatado (PBS) o el tampón salino Tris (TBS) se utilizan comúnmente para mantener el pH y la fuerza iónica del entorno de reacción.

Sustrato fluorogénico: El péptido a menudo se conjuga con un grupo fluorogénico, como 7-amino-4-metilcumarina (AMC), para facilitar la detección.

Principales productos formados

La escisión enzimática de Z-Glicil-Glicil-Arginina- por la trombina da como resultado la liberación del grupo fluorogénico, produciendo una señal fluorescente medible. Esta señal es directamente proporcional a la cantidad de actividad de trombina presente en la muestra.

Aplicaciones Científicas De Investigación

Z-Glicil-Glicil-Arginina- tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Se utiliza como sustrato en ensayos para medir la actividad de la trombina y otras proteasas.

Medicina: Se emplea en pruebas de diagnóstico para evaluar la coagulación sanguínea y la generación de trombina en pacientes con trastornos de la coagulación.

Farmacología: Se utiliza en el descubrimiento de fármacos para detectar inhibidores de la trombina y otras proteasas.

Industria: Se aplica en procesos de control de calidad para garantizar la eficacia de las terapias anticoagulantes.

Mecanismo De Acción

El mecanismo de acción de Z-Glicil-Glicil-Arginina- implica su reconocimiento y escisión por la trombina. La trombina se une al residuo de arginina en la secuencia peptídica y cataliza la hidrólisis del enlace peptídico, liberando el grupo fluorogénico. Esta reacción es altamente específica y permite la medición precisa de la actividad de la trombina en varias muestras.

Comparación Con Compuestos Similares

Compuestos similares

Z-Glicil-Prolil-Arginina-: Otro sustrato peptídico utilizado en ensayos de trombina, con prolina reemplazando uno de los residuos de glicina.

Z-Glicil-Glicil-Lisina-: Un sustrato utilizado para medir la actividad de otras proteasas, como la tripsina, con lisina reemplazando el residuo de arginina.

Singularidad

Z-Glicil-Glicil-Arginina- es único en su alta especificidad para la trombina, lo que lo convierte en un sustrato ideal para ensayos que miden la actividad de la trombina. Su capacidad para producir una señal fluorescente tras la escisión permite una detección sensible y precisa, lo que lo distingue de otros sustratos peptídicos.

Propiedades

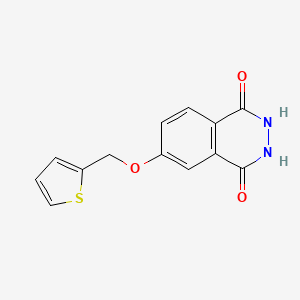

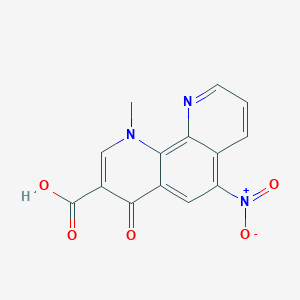

Fórmula molecular |

C28H33N7O5 |

|---|---|

Peso molecular |

547.6 g/mol |

Nombre IUPAC |

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C28H33N7O5/c29-27(30)31-14-6-11-23(26(38)34-22-13-12-20-9-4-5-10-21(20)15-22)35-25(37)17-32-24(36)16-33-28(39)40-18-19-7-2-1-3-8-19/h1-5,7-10,12-13,15,23H,6,11,14,16-18H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)(H4,29,30,31)/t23-/m0/s1 |

Clave InChI |

BUJDKLNYZGJQFD-QHCPKHFHSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)

![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)